Cas no 169198-26-9 (2(3H)-Benzofuranone,5,7-bis(1,1-dimethylethyl)-3-(2,3-dimethylphenyl)-)

2(3H)-Benzofuranone,5,7-bis(1,1-dimethylethyl)-3-(2,3-dimethylphenyl)- structure
169198-26-9 structure
Product Name:2(3H)-Benzofuranone,5,7-bis(1,1-dimethylethyl)-3-(2,3-dimethylphenyl)-
Numero CAS:169198-26-9
MF:C24H30O2
MW:350.493807315826
CID:208699
PubChem ID:9798510
Update Time:2025-04-19

2(3H)-Benzofuranone,5,7-bis(1,1-dimethylethyl)-3-(2,3-dimethylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(3H)-Benzofuranone,5,7-bis(1,1-dimethylethyl)-3-(2,3-dimethylphenyl)-
    • 2(3H)-ben<wbr>
    • 5,7-Di-te<wbr>
    • LogP
    • 5,7-Di-tert-butyl-3-(2,3-dimethylphenyl)benzofuran-2(3H)-one
    • 201815-03-4
    • SCHEMBL39085
    • 5,7-bis(1,1-dimethylethyl)-3-[2,3-dimethylphenyl]-2(3H)-benzofuranone
    • 169198-26-9
    • NS00127851
    • Q27292372
    • 5,7-BIS(TERT-BUTYL)-3-(2,3-DIMETHYLPHENYL)-3H-BENZOFURAN-2-ONE
    • 5,7-Di-tert-butyl-3-(2,3-dimethylphenyl)-2(3H)-benzofuranone
    • DTXSID10889060
    • 5,7-DI-TERT-BUTYL-3-(2,3-DIMETHYLPHENYL)-3H-BENZOFURAN-2-ONE
    • UNII-W6591B3O5O
    • W6591B3O5O
    • 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(2,3-dimethylphenyl)-
    • MDL: MFCD30179691
    • Inchi: 1S/C24H30O2/c1-14-10-9-11-17(15(14)2)20-18-12-16(23(3,4)5)13-19(24(6,7)8)21(18)26-22(20)25/h9-13,20H,1-8H3
    • Chiave InChI: JFYKXFLSIZYLRY-UHFFFAOYSA-N
    • Sorrisi: O1C(C(C2C=CC=C(C)C=2C)C2=CC(=CC(=C12)C(C)(C)C)C(C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 350.2247
  • Massa monoisotopica: 350.224580195g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 523
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.1
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.043
  • Punto di ebollizione: 405.416°C at 760 mmHg
  • Punto di infiammabilità: 170.961°C
  • Indice di rifrazione: 1.546
  • PSA: 26.3
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti